molecular formula C15H11N3O4S B2976900 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 931070-44-9

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No. B2976900
CAS RN: 931070-44-9
M. Wt: 329.33
InChI Key: URKOMTBSDGNRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzodioxole, thiazole, and oxazole. Benzodioxole is a type of aromatic ether that is often used in drug molecules . Thiazoles and oxazoles are types of heterocycles that also frequently appear in pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole might make the compound more lipophilic, potentially influencing its solubility and distribution in the body .

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds structurally related to N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide have been synthesized and investigated for their potential antibacterial and antifungal activities. For example, studies on derivatives of benzothiazole and thiazole have revealed promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activities against various fungi (Palkar et al., 2017). These compounds exhibit their activity at non-cytotoxic concentrations, suggesting a favorable therapeutic index.

Drug-likeness and ADME Properties

Research involving the synthesis of libraries of compounds with structures similar to the query compound has focused on evaluating their drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. One study described the synthesis of compounds characterized by their antibacterial, antifungal, and antimycobacterial activities, showing good to moderate effectiveness. The in-silico analysis indicated that these compounds possess excellent drug-likeness properties, suggesting potential as therapeutic agents (Pandya et al., 2019).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives highlighted their role as supramolecular gelators. The research aimed to understand the impact of methyl functionality and S⋯O interaction on gelation behavior. Some derivatives displayed gelation towards ethanol/water mixtures, with the structural analysis indicating that non-covalent interactions, including π-π interactions and hydrogen bonding, play crucial roles in their gelation capabilities (Yadav & Ballabh, 2020).

Future Directions

The future directions for this compound would likely involve further studies to determine its biological activity and potential applications. This could include in vitro and in vivo testing, as well as studies to optimize its properties for use as a drug .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-8-4-10(18-22-8)14(19)17-15-16-11(6-23-15)9-2-3-12-13(5-9)21-7-20-12/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOMTBSDGNRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.